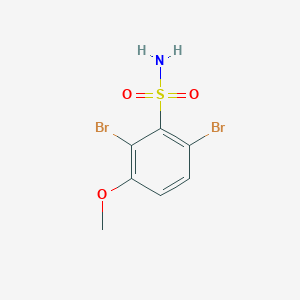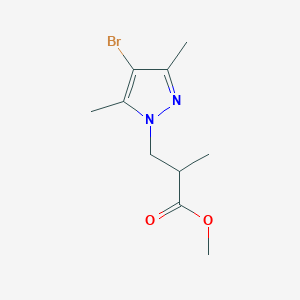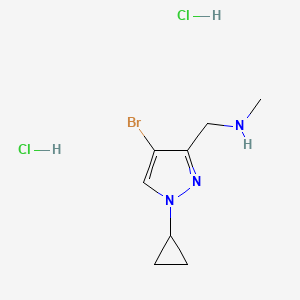
1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol” is a compound with the CAS Number: 2413937-59-2 . It has a molecular weight of 217.07 . The IUPAC name for this compound is (4-bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol .
Synthesis Analysis
“4-Bromopyrazole” may be used in the preparation of “4-bromo-1-(2-chloroethyl)-1H-pyrazole”. It may also be used as a starting material in the synthesis of "1,4′-bipyrazoles" .Molecular Structure Analysis
The molecular formula of “4-Bromo-1H-pyrazole” is C3H3BrN2 . The IUPAC Standard InChI is InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H, (H,5,6) .Physical And Chemical Properties Analysis
The physical form of “4-Bromo-1H-pyrazole” is solid . It has a molecular weight of 146.98 g/mol . It is slightly soluble in water .Applications De Recherche Scientifique
Antimicrobial and Cytotoxic Activity
Research on novel azetidine-2-one derivatives of 1H-benzimidazole, which include similar structural features like bromination and cyclopropyl groups, has shown that these compounds exhibit good antibacterial activity and cytotoxic properties in vitro. This suggests potential applications in developing antimicrobial agents and in cancer research (Noolvi et al., 2014).
Synthesis of Chlorinated Tetracyclic Compounds
A study on the synthesis of chlorinated tetracyclic compounds and their evaluation for antidepressant effects in mice indicates the relevance of structurally complex molecules, including brominated and cyclopropyl groups, in the development of novel therapeutic agents. These compounds showed significant antidepressant effects, suggesting potential for the development of new antidepressants (Karama et al., 2016).
Chemical Synthesis and Modification Techniques
Research into regioselective halo- and carbodesilylation of (trimethylsilyl)-1-methylpyrazoles, which shares some similarity in structural complexity with the query compound, demonstrates advanced synthetic techniques that could be applied to modify or synthesize complex molecules for various scientific applications (Effenberger & Krebs, 1984).
Analytical Chemistry Applications
The use of bromine chloride in the titrimetric determination of organic compounds highlights the application of halogenated reagents in analytical chemistry, which could be relevant to research involving "1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride" for quantitative analysis or chemical characterization (Verma et al., 1978).
Synthesis of Functionalized Compounds
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride from 4-methylbenzoic acid through a series of bromination and amination steps illustrates the potential for creating functionalized compounds for various research and industrial applications. This underscores the significance of brominated and cyclopropyl groups in synthetic chemistry (Xiao-qin, 2010).
Propriétés
IUPAC Name |
1-(4-bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.2ClH/c1-10-4-8-7(9)5-12(11-8)6-2-3-6;;/h5-6,10H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCIFJWTPOKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Br)C2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)
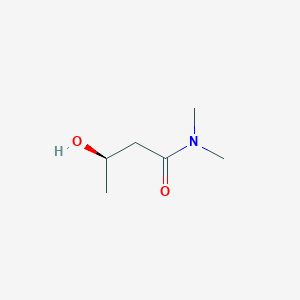



![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)
![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)
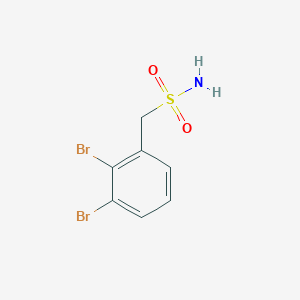
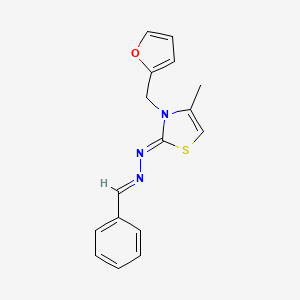
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)

